An In-depth Technical Guide to the Chemical Properties of Glutamic Acid Diethyl Ester
An In-depth Technical Guide to the Chemical Properties of Glutamic Acid Diethyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamic acid diethyl ester, a diester derivative of the non-essential amino acid L-glutamic acid, is a compound of significant interest in biochemical research and pharmaceutical development.[1] It serves as a crucial building block in peptide synthesis and as a key intermediate in the manufacturing of various pharmaceutical agents, particularly those targeting neurological disorders.[1] This technical guide provides a comprehensive overview of the chemical properties of glutamic acid diethyl ester, with a focus on its hydrochloride salt, for which the most extensive data is available. The guide includes detailed tables of its physical and spectral properties, experimental protocols for its synthesis and analysis, and visualizations of its role in relevant biological pathways.
Chemical and Physical Properties
Glutamic acid diethyl ester is most commonly handled in its hydrochloride salt form (L-glutamic acid diethyl ester hydrochloride), which presents as a white to off-white crystalline powder.[1][2] This salt form exhibits high solubility in water and stability under a range of conditions, making it suitable for various applications in drug formulation and development.[1]
Table 1: General and Physical Properties of L-Glutamic Acid Diethyl Ester Hydrochloride
| Property | Value | References |
| Chemical Names | L-Glutamic acid diethyl ester hydrochloride, Diethyl L-glutamate hydrochloride, H-Glu(OEt)-OEt·HCl | [3] |
| CAS Number | 1118-89-4 | [1] |
| Molecular Formula | C₉H₁₈ClNO₄ | [4][5] |
| Molecular Weight | 239.70 g/mol | [4][6] |
| Appearance | White to off-white powder or crystals | [1][2] |
| Melting Point | 108-110 °C | [3][6][7] |
| Solubility | Soluble in water | [1][7] |
| Optical Rotation | [α]¹⁸/D +22° (c=1 in H₂O) | [3][6] |
Spectral Data
The structural confirmation of glutamic acid diethyl ester hydrochloride is achieved through various spectroscopic techniques. Below is a summary of the available spectral data.
Table 2: Spectroscopic Data for L-Glutamic Acid Diethyl Ester Hydrochloride
| Spectroscopic Technique | Data Source/Reference |
| ¹H NMR | --INVALID-LINK-- |
| ¹³C NMR | --INVALID-LINK--, --INVALID-LINK-- |
| FTIR | --INVALID-LINK--[4], --INVALID-LINK-- |
| Mass Spectrometry | Fragmentation patterns for esters and amines are well-established.[8] For glutamine derivatives, a notable fragmentation is the neutral loss of 73 Da.[9] |
Note: While direct links to spectra are provided, detailed peak assignments and coupling constants may require further analysis of the raw data.
Experimental Protocols
Synthesis of L-Glutamic Acid Diethyl Ester Hydrochloride
A common method for the synthesis of L-glutamic acid diethyl ester hydrochloride involves the reaction of L-glutamic acid with ethanol (B145695) in the presence of a chlorinating agent like thionyl chloride or triphosgene (B27547).[4][5]
Materials:
-
L-Glutamic acid
-
Ethanol
-
Triphosgene
-
Methyl tert-butyl ether
-
Nitrogen gas
-
500 mL four-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Reflux condenser
-
30% aqueous sodium hydroxide (B78521) solution (for absorption system)
Procedure:
-
To a 500 mL four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser (connected to a sodium hydroxide absorption system), add 300 g of ethanol, 14.7 g (0.10 mol) of L-glutamic acid, and 25.0 g (0.08 mol) of triphosgene.[4][5]
-
Heat the reaction mixture to 70-75°C and maintain this temperature with stirring for 5 hours.[4][5]
-
Cool the system to 20-25°C and purge with nitrogen gas for 30 minutes to remove any generated hydrogen chloride gas.[4][5]
-
Recover the excess triphosgene and ethanol by distillation.[4][5]
-
To the residue, add 100 mL of methyl tert-butyl ether for pulping.[4][5]
-
Filter the resulting solid and dry to obtain L-glutamic acid diethyl ester hydrochloride.[4][5]
-
The product purity can be analyzed by liquid chromatography.[4][5]
Caption: Synthesis workflow for L-glutamic acid diethyl ester hydrochloride.
Purification
The crude product from the synthesis can be purified by recrystallization. A common method involves dissolving the crude solid in a minimal amount of hot absolute ethanol, followed by the slow addition of diethyl ether and subsequent cooling to 0°C.[10] The recrystallized product is then washed with anhydrous ether and dried under vacuum.[10]
High-Performance Liquid Chromatography (HPLC) Analysis
The purity of L-glutamic acid diethyl ester hydrochloride and the separation of its optical isomers can be achieved using HPLC.
Method for Optical Isomer Separation:
-
Stationary Phase: Silica gel chiral column (e.g., DAICEL CROWNPAKCR-I (+), 3.0 x 150mm, 5 µm).[11]
-
Mobile Phase: A mixture of aqueous perchloric acid solution (pH 2.0) and acetonitrile (B52724) (e.g., 60:40 v/v).[11]
-
Detection Wavelength: 205 nm.[11]
-
Column Temperature: 25 °C.[11]
-
Flow Rate: 1.0 mL/min.[11]
Caption: Workflow for the HPLC analysis of glutamic acid diethyl ester enantiomers.
Biological Activity and Signaling Pathways
Glutamic acid diethyl ester (GDEE) is recognized as a glutamate (B1630785) antagonist.[10] It has been shown to block the effects of L-glutamate in the central nervous system.[12]
Antagonism of the Baroreceptor Reflex
Studies have demonstrated that GDEE can antagonize the baroreceptor reflex.[12] Microinjection of GDEE into the nucleus tractus solitarii (NTS), a key region for baroreflex afferent termination, produces a dose-dependent, transient increase in arterial pressure and heart rate.[12] This effect is consistent with the blockade of the actions of L-glutamate, which is believed to be a neurotransmitter in this pathway.[12]
Interaction with Glutamate Receptors
Glutamate exerts its effects through ionotropic (NMDA, AMPA, kainate) and metabotropic receptors. As a glutamate antagonist, GDEE likely interferes with the binding of glutamate to these receptors, thereby inhibiting downstream signaling. The antagonism of L-glutamate's cardiovascular effects by GDEE suggests an interaction with ionotropic glutamate receptors in the NTS.[12]
Caption: Proposed mechanism of glutamate antagonism by GDEE at the synapse.
Experimental Protocol for Assessing Glutamate Receptor Antagonism
While a specific protocol for GDEE is not detailed in the initial search, a general approach using electrophysiology can be outlined to measure the antagonistic effects on glutamate receptors.
Whole-Cell Patch-Clamp Electrophysiology: This technique allows for the measurement of ionic currents through glutamate receptors in response to agonist application, and the subsequent inhibition of these currents by an antagonist like GDEE.
Procedure Outline:
-
Cell Preparation: Use primary neuronal cultures or cell lines expressing specific glutamate receptor subtypes (e.g., HEK293 cells transfected with NMDA or AMPA receptor subunits).[12][13]
-
Recording Setup: Establish a whole-cell patch-clamp configuration on a selected cell.[12]
-
Agonist Application: Apply a known concentration of a glutamate receptor agonist (e.g., glutamate, NMDA, or AMPA) and record the resulting inward current.[12]
-
Antagonist Application: Perfuse the cell with a solution containing GDEE for a set period.
-
Co-application: Apply the agonist again in the presence of GDEE and record the current.
-
Data Analysis: Compare the current amplitude before and after the application of GDEE to quantify the level of antagonism.
Conclusion
Glutamic acid diethyl ester, particularly its hydrochloride salt, is a well-characterized compound with important applications in synthetic chemistry and pharmacology. This guide has summarized its key chemical and physical properties, provided detailed experimental protocols for its synthesis and analysis, and illustrated its role as a glutamate antagonist. The provided information serves as a valuable resource for researchers and professionals in the fields of chemistry, neuroscience, and drug development. Further investigation into the specific interactions of GDEE with different glutamate receptor subtypes and the properties of its free base form would be beneficial for a more complete understanding of this versatile molecule.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. spectrabase.com [spectrabase.com]
- 4. Glutamic acid diethyl ester hydrochloride | C9H18ClNO4 | CID 73960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Diethyl L-glutamate hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. sfdchem.com [sfdchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. research.cbc.osu.edu [research.cbc.osu.edu]
- 10. scielo.br [scielo.br]
- 11. CN110749692A - Separation and detection method of L-glutamic acid diethyl ester hydrochloride and optical isomer thereof - Google Patents [patents.google.com]
- 12. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Automated Intracellular Pharmacological Electrophysiology for Ligand-Gated Ionotropic Receptor and Pharmacology Screening - PMC [pmc.ncbi.nlm.nih.gov]
